molecular formula C27H29N5O3S2 B11631544 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11631544
M. Wt: 535.7 g/mol
InChI Key: VOHYNJHXHBWPDQ-JWGURIENSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

  • The core structure consists of a pyrido[1,2-a]pyrimidin-4-one scaffold.
  • Attached to this core are:
    • A 3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group (that’s a mouthful in itself!).
    • A 4-methoxyphenyl group.
    • A piperazin-1-yl group.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: The thiazolidine-2,4-dione moiety can undergo oxidation to form a thiazolidinone.

    Reduction: Reduction of the pyrimidinone ring may yield a dihydropyrimidinone.

    Substitution: The phenyl group can undergo substitution reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Scaffold for designing bioactive compounds.

    Biology: Potential as kinase inhibitors, antiviral agents, or anti-inflammatory drugs.

    Medicine: Investigated for anticancer properties.

    Industry: Building block for drug discovery.

Mechanism of Action

    Molecular Targets: Likely protein kinases or enzymes involved in cell signaling pathways.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Unique Features: The combination of thiazolidine, pyrimidinone, and piperazinyl groups sets it apart.

    Similar Compounds: Related pyrimidinones, thiazolidinones, and kinase inhibitors.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-17(2)32-26(34)22(37-27(32)36)16-21-24(28-23-18(3)6-5-11-31(23)25(21)33)30-14-12-29(13-15-30)19-7-9-20(35-4)10-8-19/h5-11,16-17H,12-15H2,1-4H3/b22-16-

InChI Key

VOHYNJHXHBWPDQ-JWGURIENSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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